Trazium
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Overview
Description
Preparation Methods
The synthesis of trazium involves the trimerization reaction catalyzed by zinc chloride and trifluoromethanesulfonic acid. Zinc chloride has good solubility in nitrile reactants and provides high catalytic activity for trimerization . Industrial production methods for this compound esilate involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide .
Chemical Reactions Analysis
Trazium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Scientific Research Applications
Mechanism of Action
Trazium exerts its effects by interacting with the catecholaminergic systems. It acts as an adrenergic receptor antagonist and induces desensitization of alpha-2 receptors after repeated treatment . This compound increases the spontaneous dopamine outflow in the rat striatum, which is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Trazium is unique compared to other similar compounds due to its specific structure and pharmacological effects. Similar compounds include:
Tetrazines: These compounds possess a tetrazine ring and have applications in chemical biology and medicinal chemistry.
This compound stands out due to its specific effects on the catecholaminergic systems and its potential as an antidepressant.
Properties
CAS No. |
97110-31-1 |
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Molecular Formula |
C17H13ClN3O+ |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol |
InChI |
InChI=1S/C17H13ClN3O/c18-14-7-5-13(6-8-14)17(22)16-15-4-2-1-3-12(15)9-10-21(16)20-11-19-17/h1-11,22H,(H,19,20)/q+1 |
InChI Key |
BHGKFSWHUYVRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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